Cas no 933673-51-9 (methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate)

Methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a chloro-substituted phenyl ring and a trifluoromethoxy group, enhancing its reactivity and stability in various chemical transformations. The ester functionality allows for further derivatization, making it a versatile intermediate in organic synthesis. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which is advantageous in the development of bioactive compounds. This compound is typically used in research and industrial settings for the preparation of advanced intermediates in drug discovery and crop protection agents. Proper handling and storage under inert conditions are recommended due to its sensitivity to moisture and light.
methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate structure
933673-51-9 structure
Product Name:methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate
CAS No:933673-51-9
MF:C10H8ClF3O3
MW:268.616932868958
CID:2147011
Update Time:2025-06-14

methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate
    • Inchi: 1S/C10H8ClF3O3/c1-16-9(15)5-6-2-3-8(7(11)4-6)17-10(12,13)14/h2-4H,5H2,1H3
    • InChI Key: PQQGKUURIFYHBJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC(=O)OC)OC(F)(F)F

Computed Properties

  • Exact Mass: 268.011
  • Monoisotopic Mass: 268.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5A^2

methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate Pricemore >>

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Additional information on methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate

Comprehensive Overview of Methyl 2-(3-Chloro-4-(Trifluoromethoxy)Phenyl)Acetate (CAS No. 933673-51-9)

Methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate, with the CAS registry number 933673-51-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative is characterized by its unique molecular structure, featuring a chloro and trifluoromethoxy substitution on the phenyl ring, which enhances its reactivity and potential applications. The compound is often abbreviated as Methyl 2-(3-Cl-4-TFMP)acetate in scientific literature, making it easier to reference in complex syntheses.

The growing interest in methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate is driven by its versatility as a building block in organic synthesis. Researchers are particularly intrigued by its potential role in developing novel active pharmaceutical ingredients (APIs) and crop protection agents. Its trifluoromethoxy group is a key structural motif known to improve metabolic stability and bioavailability, making it a hotspot in drug discovery. Recent studies have explored its utility in neurological disorders and anti-inflammatory therapies, aligning with the current focus on precision medicine.

From an industrial perspective, the demand for CAS 933673-51-9 has risen due to its compatibility with green chemistry principles. Manufacturers are increasingly adopting sustainable methods, such as catalytic esterification, to produce this compound with minimal environmental impact. This aligns with global trends toward eco-friendly synthesis and carbon footprint reduction, topics frequently searched by professionals in the field. Additionally, its stability under various storage conditions makes it a reliable intermediate for large-scale applications.

Analytical techniques like HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify the purity and structural integrity of methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl)acetate. These methods ensure compliance with stringent regulatory standards, a critical factor for industries prioritizing quality control and safety protocols. The compound’s spectral data and chromatographic profiles are well-documented, facilitating its adoption in research and development workflows.

In the context of intellectual property, 933673-51-9 has been referenced in multiple patents related to heterocyclic compound synthesis and biocatalysis. This underscores its commercial value and the competitive landscape surrounding its applications. As the scientific community continues to explore its potential, collaborations between academia and industry are expected to accelerate innovation, particularly in areas like personalized medicine and sustainable agriculture.

To address common queries from researchers, FAQs about methyl 2-(3-chloro-4-(trifluoromethoxy)phenyl acetate often revolve around its solubility (e.g., in DMSO or methanol), storage recommendations (e.g., inert atmosphere), and scaling-up challenges. These practical considerations are vital for laboratories and production facilities aiming to integrate this compound into their workflows efficiently. Forums and academic platforms frequently discuss optimization strategies, reflecting the compound’s relevance in contemporary chemistry.

Looking ahead, the trajectory for CAS no. 933673-51-9 appears promising, with ongoing investigations into its structure-activity relationships (SAR) and derivatization potential. Its alignment with trends like AI-driven molecular design and high-throughput screening further positions it as a compound of interest for future breakthroughs. As regulatory frameworks evolve, transparency in its safety data sheets (SDS) and lifecycle assessments will remain pivotal for market adoption.

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